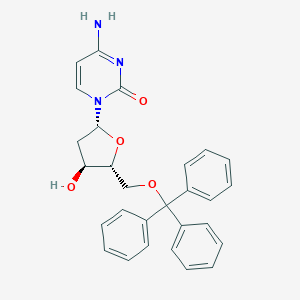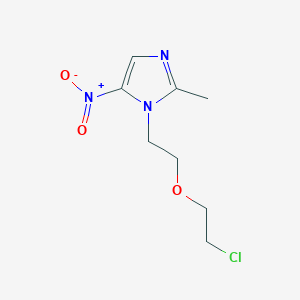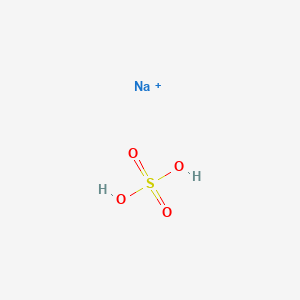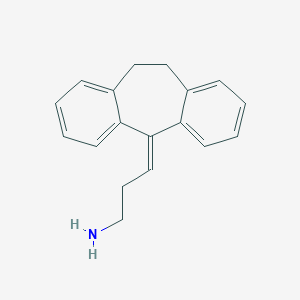
去甲基去甲替林
描述
Desmethylnortriptyline is a metabolite of nortriptyline, which is a tricyclic antidepressant. It is the main active metabolite of amitriptyline and is used to relieve depressive symptoms . The chemical formula of Desmethylnortriptyline is C18H19N, and it has a molecular weight of 249.35 g/mol .
科学研究应用
Desmethylnortriptyline has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of tricyclic antidepressants.
Biology: It is used in studies related to the metabolism and pharmacokinetics of tricyclic antidepressants.
Medicine: It is used in research on the treatment of depressive disorders and other psychiatric conditions.
Industry: It is used in the development and testing of new antidepressant drugs
作用机制
Target of Action
Desmethylnortriptyline, a metabolite of Nortriptyline , primarily targets the serotonin and norepinephrine transporters in the neuronal cell membranes . These transporters play a crucial role in the reuptake of serotonin and norepinephrine, neurotransmitters that are involved in mood regulation .
Mode of Action
Desmethylnortriptyline exerts its effects by inhibiting the reuptake of serotonin and norepinephrine at the neuronal cell membranes . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to an elevation in mood .
Biochemical Pathways
It is believed that the compound’s action on the serotonin and norepinephrine transporters leads to an increase in the levels of these neurotransmitters in the synaptic cleft . This can affect various downstream signaling pathways associated with mood regulation.
Pharmacokinetics
It is known that nortriptyline, from which desmethylnortriptyline is derived, has an oral bioavailability ranging between 56 and 70%
Result of Action
The primary result of Desmethylnortriptyline’s action is an increase in the synaptic levels of serotonin and norepinephrine , which can lead to an improvement in mood . This makes the compound potentially useful in the treatment of conditions like depression.
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, including Desmethylnortriptyline. Factors such as diet, stress, and exposure to other chemicals can potentially affect the body’s response to the compound . .
生化分析
Biochemical Properties
Desmethylnortriptyline interacts with various enzymes and proteins. It is involved in biochemical reactions that lead to the formation of E-10-Hydroxydesmethylnortriptyline . The nature of these interactions is complex and involves multiple steps, including the conversion of Nortriptyline to Desmethylnortriptyline .
Cellular Effects
Desmethylnortriptyline influences cell function by interacting with various cellular processes. It has been suggested to have an inhibitory effect on the uptake of serotonin , which can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, Desmethylnortriptyline exerts its effects through binding interactions with biomolecules and changes in gene expression. It is known to inhibit the reuptake of serotonin , which can lead to changes in the levels of this neurotransmitter in the brain.
Metabolic Pathways
Desmethylnortriptyline is involved in several metabolic pathways. It is a metabolite of Nortriptyline , and is involved in the formation of E-10-Hydroxydesmethylnortriptyline . This suggests that it interacts with enzymes involved in these pathways.
Transport and Distribution
Given its role as a metabolite of Nortriptyline , it is likely that it interacts with various transporters and binding proteins.
准备方法
Synthetic Routes and Reaction Conditions: Desmethylnortriptyline can be synthesized through the demethylation of nortriptyline. This process typically involves the use of reagents such as sodium hydroxide or other strong bases to remove the methyl group from nortriptyline .
Industrial Production Methods: In industrial settings, Desmethylnortriptyline is produced by the controlled demethylation of nortriptyline under specific reaction conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product .
化学反应分析
Types of Reactions: Desmethylnortriptyline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo substitution reactions to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: Hydroxylated derivatives such as E-10-Hydroxydesmethylnortriptyline.
Reduction: Secondary amines.
Substitution: Halogenated and other substituted derivatives.
相似化合物的比较
Nortriptyline: The parent compound from which Desmethylnortriptyline is derived.
Amitriptyline: Another tricyclic antidepressant that is metabolized to nortriptyline and subsequently to Desmethylnortriptyline.
Imipramine: A tricyclic antidepressant with a similar structure and mechanism of action.
Uniqueness: Desmethylnortriptyline is unique in its specific metabolic pathway and its role as an active metabolite of both nortriptyline and amitriptyline. Its distinct pharmacokinetic and pharmacodynamic properties make it an important compound in the study of tricyclic antidepressants .
属性
IUPAC Name |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N/c19-13-5-10-18-16-8-3-1-6-14(16)11-12-15-7-2-4-9-17(15)18/h1-4,6-10H,5,11-13,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQFRALDEONNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=CCCN)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196179 | |
| Record name | Desmethylnortriptyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4444-42-2 | |
| Record name | Desmethylnortriptyline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4444-42-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylnortriptyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004444422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylnortriptyline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00196179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Desmethylnortriptyline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060531 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Desmethylnortriptyline exert its antidepressant effect?
A1: Desmethylnortriptyline, a metabolite of the tricyclic antidepressant amitriptyline, primarily acts by inhibiting the reuptake of norepinephrine at nerve synapses in the brain. [, ] This leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and potentially contributing to its antidepressant effect. [, ]
Q2: What are the structural characteristics of Desmethylnortriptyline?
A2: Desmethylnortriptyline possesses a tricyclic structure. While its exact molecular formula and weight aren't explicitly stated in the provided research, it can be deduced. Nortriptyline (C19H21N) loses a methyl group (CH3) during its metabolism to Desmethylnortriptyline, making its molecular formula C18H19N and its molecular weight approximately 249.35 g/mol. Spectroscopic data for this compound are not extensively discussed in these papers. [, , , ]
Q3: How is Desmethylnortriptyline metabolized in the body?
A3: While the provided research doesn't detail Desmethylnortriptyline's further metabolism, it does highlight that it's a primary metabolite of both amitriptyline and nortriptyline. [, , , , , , , ] It's formed through N-demethylation, a common metabolic pathway for tricyclic antidepressants, often mediated by cytochrome P450 enzymes in the liver. [, ]
Q4: How is Desmethylnortriptyline detected and quantified in biological samples?
A4: Several analytical methods are described in the research for detecting and quantifying Desmethylnortriptyline and related compounds in biological samples. Gas chromatography-mass spectrometry (GC-MS) is a frequently used technique, particularly in conjunction with mass fragmentography, which allows for sensitive and specific detection. [, , , ] High-performance liquid chromatography (HPLC) is another prominent method, often coupled with UV detection (HPLC-DAD) or mass spectrometry, providing efficient separation and quantification of these compounds. [, , ]
Q5: Is Desmethylnortriptyline found in human urine after amitriptyline administration?
A6: Yes, Desmethylnortriptyline, along with other metabolites, has been identified in the urine of individuals who have taken amitriptyline. [, , ]
Q6: Does Desmethylnortriptyline accumulate in any specific organs?
A7: While the provided research doesn't focus on specific organ accumulation of Desmethylnortriptyline, it does mention that its parent compound, nortriptyline, and consequently its metabolite Desmethylnortriptyline, show a higher concentration in the heart. [] This finding has potential implications considering the reported cardiac toxicity associated with nortriptyline. []
Q7: Are there any known instances of drug-drug interactions involving Desmethylnortriptyline?
A8: While not explicitly mentioned in the provided research, Desmethylnortriptyline, similar to other tricyclic antidepressants, could potentially interact with drugs that are metabolized by the same cytochrome P450 enzymes. [] Co-administration with such drugs might lead to altered metabolism and potential changes in drug levels, requiring careful monitoring and dosage adjustments.
Q8: Can stable isotopes be used to study the metabolism of Desmethylnortriptyline?
A10: Yes, stable isotope labeling, particularly using carbon-13 (13C) and deuterium (2H), has been employed to investigate the metabolism of tricyclic antidepressants, including nortriptyline and amitriptyline. [, , ] This approach can provide valuable insights into the metabolic pathways and potentially be applied to study Desmethylnortriptyline metabolism in detail.
Q9: What is the role of 10-hydroxynortriptyline in the metabolism of Desmethylnortriptyline?
A11: The provided research highlights that 10-hydroxynortriptyline is a major metabolite of nortriptyline in human urine. [, , , ] While not directly stated, it's possible that Desmethylnortriptyline, being a downstream metabolite of nortriptyline, could be further metabolized to 10-hydroxydesmethylnortriptyline. [, ] Further research would be needed to confirm this metabolic pathway.
Q10: Does age or sex influence the metabolism of nortriptyline and its metabolites, including Desmethylnortriptyline?
A12: Research suggests that age and sex can influence the metabolism of nortriptyline. [] Specifically, older animals exhibit higher levels of nortriptyline and Desmethylnortriptyline compared to younger animals. [] Additionally, females tend to have higher organ levels of these compounds than males. [] These differences highlight the importance of considering age and sex as factors in the pharmacokinetics and pharmacodynamics of nortriptyline and its metabolites.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




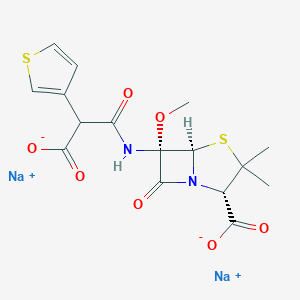


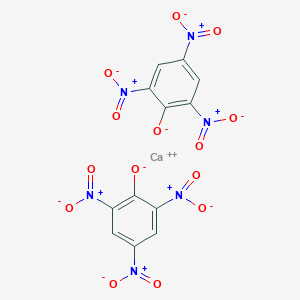
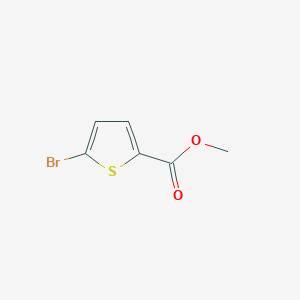
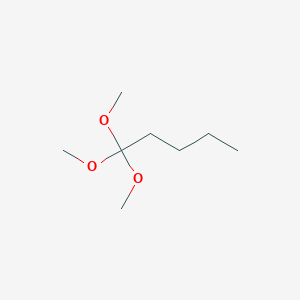
![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)

